N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine: is an organic compound with the molecular formula C10H12F3N and a molecular weight of 203.204 g/mol . This compound is characterized by its stability at room temperature and pressure, though it may decompose at higher temperatures . It is insoluble in water but soluble in many organic solvents . It is commonly used as an intermediate in organic synthesis and can also serve as a reagent, catalyst, or ligand in various chemical reactions .
Vorbereitungsmethoden
The preparation of N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves organic synthesis methods. One common approach includes the reaction of benzyl reagents with trifluoromethyl reagents and amines . The specific synthetic route and reaction conditions can vary, but generally, the process involves the following steps:
Reaction of Benzyl Reagents: Benzyl chloride or benzyl bromide is reacted with a trifluoromethyl reagent in the presence of a base.
Addition of Amines: The resulting intermediate is then reacted with a suitable amine, such as methylamine, under controlled conditions to yield the final product.
Analyse Chemischer Reaktionen
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine can be compared with other similar compounds, such as:
N-(3-ethylbenzyl)-1,1,1-trifluoromethanamine: This compound shares a similar structure but lacks the methyl group on the nitrogen atom.
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group on the nitrogen atom.
N-(3-ethylbenzyl)-1,1,1-trifluoro-N-propylmethanamine: This compound has a propyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity, stability, and interactions with other molecules .
Eigenschaften
Molekularformel |
C11H14F3N |
---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
N-[(3-ethylphenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-9-5-4-6-10(7-9)8-15(2)11(12,13)14/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
CBSXYKXLZBAWNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)CN(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.